4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
“4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular weight of 325.348 . Thiazoles, which are part of this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have diverse biological activities and are found in many potent biologically active compounds .
Molecular Structure Analysis
Thiazoles, which are part of this compound, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including our compound of interest, exhibit potent antimicrobial properties. Researchers have investigated their effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s specific mechanism of action and its potential as an antimicrobial agent warrant further exploration .
Anticancer Potential
The thiazole scaffold has been explored extensively in cancer research. Our compound may possess antitumor and cytotoxic activity, making it a candidate for cancer treatment. Investigating its impact on specific cancer cell lines and understanding its mode of action could lead to promising therapeutic strategies .
Antioxidant Properties
Studies have revealed that certain thiazole derivatives, including our compound, exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further investigations into its antioxidant potential could have implications for health and disease prevention .
Anti-Inflammatory Effects
Thiazoles have been linked to anti-inflammatory activity. Our compound might modulate inflammatory pathways, making it relevant for conditions such as arthritis, autoimmune diseases, and chronic inflammation. Unraveling its precise anti-inflammatory mechanisms is essential for therapeutic development .
Neuroprotective Applications
Given the thiazole’s structural features, researchers have explored its neuroprotective effects. It could potentially influence neuronal health, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s. Investigating its impact on neural pathways and cellular processes is crucial .
Antihypertensive Properties
Thiazoles, including our compound, have been investigated for their antihypertensive effects. Understanding how it interacts with blood pressure regulation mechanisms could lead to novel treatments for hypertension and related cardiovascular conditions .
Mechanism of Action
- Thiazoles are a class of heterocyclic compounds with diverse biological activities. They have been investigated for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
- Thiazoles may exert their effects by modulating enzymes or receptors . For instance, some thiazoles block calcium channels, affecting membrane potential and cellular function .
Target of Action
Mode of Action
properties
IUPAC Name |
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-21(18-8-6-17(7-9-18)16-4-2-1-3-5-16)24-19-10-12-20(13-11-19)30(27,28)25-22-23-14-15-29-22/h1-15H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDXYDYXLXLFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
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